Zhihong Chen,
Jiayi Xie,
Qing Li,
Keqi Hu,
Zongying Yang,
Hang Yu,
Yungang Liu
PMID: 34380225
DOI:
10.1016/j.envpol.2021.117527
Abstract
2-Ethylhexyl diphenyl phosphate (EHDPP) is a common flame retardant and environmental pollutant, exposing humans with endocrinal disrupting potentials. Its mutagenicity, especially following metabolism, remains unclear. In this study, molecular docking analysis indicated that EHDPP was a potential substrate for several human CYP enzymes except for CYP1A1. Among V79-derived cell lines genetically engineered for the expression of each CYP, EHDPP (6 h exposure/18 h recovery) did not induce micronuclei in the V79 or V79-derived cells expressing human CYP1A1, however, it was positive in V79-derived cell lines expressing human CYP2E1, 3A4, and 2B6. In a human hepatoma (HepG2) cell line, EHDPP (48 h exposure) moderately induced micronuclei, which was blocked by 1-aminobenzotriazole (ABT, 60 μM, inhibitor of CYPs); pretreating HepG2 cells with bisphenol AF, another organic pollutant as inducer of CYPs (0.1 μM for 16 h), significantly potentiated micronuclei formation by EHDPP, threshold being decreased from 10 to 1.25 μM. This effect was blocked by ABT, drastically reduced by ketoconazole (inhibiting CYP3A expression/activity), and moderately inhibited by trans-1,2-dichloroethylene (selective CYP2E1 inhibitor). Immunofluorescent centromere protein B staining indicated that EHDPP-induced micronuclei in V79-derived cell lines expressing human CYP2E1 and 3A4 were predominantly centromere-negative, and that in HepG2 cells pretreated with bisphenol AF (for inducing multiple CYPs) were purely centromere-negative. In bisphenol AF-pretreated HepG2 cells EHDPP potently induced DNA breaks, as indicated by the comet assay and Western blot analysis of γ-H2AX. In conclusion, our study suggests that EHDPP is potently clastogenic, following activation by several human CYP enzymes, CYP3A4 being a major one.
Prabha Ranasinghe,
Robert J Thorn,
Robbert Creton,
Cindy M Lee
PMID: 34230987
DOI:
10.1007/s00128-021-03294-5
Abstract
2,2',3,5',6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain. However, understanding enantioselective toxic effects for PCB-95 is in its infancy. To investigate these toxic effects, zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied. Results indicated dose dependent reduction of brain sizes with increased brain cell death in racemic and R
(-)-PCB-95 treated groups. To provide a mechanistic basis for the observed neurotoxicity, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were analysed. Antioxidant genes were up regulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity. These results suggest that the exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae and may confer risks associated with enantioselective enrichment of PCB-95 in the environment.
Tianyu Wang,
Shi Cai,
Mingming Wang,
Wanheng Zhang,
Kuojun Zhang,
Dong Chen,
Zheng Li,
Sheng Jiang
PMID: 34056906
DOI:
10.1021/acs.jmedchem.1c00010
Abstract
With the successful clinical application of anti-programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) monoclonal antibodies (mAb), targeting the PD-1/PD-L1 interaction has become a promising method for the discovery of cancer therapy. Due to the inherent limitations of antibodies, it is necessary to search for small-molecule inhibitors against the PD-1/PD-L1 axis. We report the design, synthesis, and evaluation
and
of a series of novel biphenyl pyridines as the inhibitors of PD-1/PD-L1. 2-(((2-Methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol (
) was found to inhibit the PD-1/PD-L1 interaction with an IC
value of 3.8 ± 0.3 nM and enhance the killing activity of tumor cells by immune cells. Compound
displays great pharmacokinetics (oral bioavailability of 22%) and significant
antitumor activity in a CT26 mouse model. Flow cytometry and immunohistochemistry data indicated that compound
activates the immune activity in tumors. These results suggest that compound
is a promising small-molecule inhibitor against the PD-1/PD-L1 axis and merits further development.
Jieon Lee,
Rina Kwag,
Soyeon Lee,
Doyoung Kim,
Jiwan Woo,
Yakdol Cho,
Hak Joong Kim,
Jeongjin Kim,
Byungsun Jeon,
Hyunah Choo
PMID: 34032427
DOI:
10.1021/acs.jmedchem.1c00110
Abstract
There has been significant attention concerning the biased agonism of G protein-coupled receptors (GPCRs), and it has resulted in various pharmacological benefits. 5-HT
R belongs to a GPCR, and it is a promising pharmaceutical target for the treatment of neurodevelopmental and neuropsychiatric disorders. Based on our previous research, we synthesized a series of 6-chloro-2'-methoxy biphenyl derivatives
,
, and
with a variety of amine scaffolds. These compounds were evaluated for their binding affinities to 5-HTR subtypes and their functional selectivity toward the Gs protein and the β-arrestin signaling pathways of 5-HT
R. Among them, 2-(6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)-
-ethylethan-1-amine,
, was found to be a G-protein-biased ligand of 5-HT
R. In an
study with
transgenic mice, the self-grooming behavior test was performed with
, which increased the duration of self-grooming. The experiments further suggested that 5-HT
R is associated with autism spectrum disorders (ASDs) and could be a therapeutic target for the treatment of stereotypy in ASDs.
Xing Li,
Shaoquan Bian,
Mingda Zhao,
Xiaowen Han,
Jie Liang,
Kefeng Wang,
Qing Jiang,
Yong Sun,
Yujiang Fan,
Xingdong Zhang
PMID: 34245894
DOI:
10.1016/j.actbio.2021.07.007
Abstract
Supramolecular hydrogel composed of aromatic short peptide gelator was an attractive biomaterial owing to its simple and convenient synthetic route, nano-fibrillar microstructure resembling natural collagen fibers and intelligent response to external stimulus. Herein, stimuli-responsive biphenyl-tripeptide supramolecular hydrogels was prepared to simulate extracellular matrix scaffolds by temperature switch, ion induction and pH switch. The amino acid arrangement substantially affected gelation behavior, only BPAA-βAFF and BPAA-FFβA could form nanostructured supramolecular hydrogels with 8-10 nm nanotubes or nanofibers by potential intermolecular hydrogen bond interactions and π-π stacking. The minimum gelation concentration (MGC) and maximum storage modulus were 0.4 mM (0.023 wt%) and around 8.2 KPa. The two supramolecular hydrogels could support adhesion and proliferation of L929 cells. Moreover, the BPAA-βAFF hydrogel promoted proliferation and ECM secretion of chondrocytes in vitro, and facilitate the phenotype maintenance of hyaline cartilage. All the results demonstrated that BPAA-βAFF hydrogel hold great potential application prospects in cartilage tissue engineering. STATEMENT OF SIGNIFICANCE: Diphenylalanine was served as a core segment conjugating with 4-biphenylacetic acid (BPAA) to produce biphenyl-tripeptide compounds with transforming amino sequence, and multiple external stimuli was applied to study the gelation properties of the aromatic short peptide gelators. "FF" brick (phenylalanine-phenylalanine) was crucial for formation of fibrous supramolecular hydrogels. Meanwhile, the sequence of amino acids arrangement also had an essential effect on the gelation behavior. Optimal BPAA-βAFF with ultra-low minimum gelation concentration (0.4 mM, about 0.023 wt%) and similar microstructure to extracellular matrix (ECM) of nature cartilage tissue could promote the proliferation and ECM secretion of chondrocytes in vitro, and facilitate the formation of hyaline cartilage.
Li Ding,
Christophe Pannecouque,
Erik De Clercq,
Chunlin Zhuang,
Fen-Er Chen
PMID: 33851529
DOI:
10.1021/acs.jmedchem.1c00128
Abstract
Considering the nonideal metabolic stability of the difluoro-biphenyl-diarylpyrimidine lead compound
, a series of novel alkylated difluoro-biphenyl-diarylpyrimidines were designed and synthesized based on their structure. Introducing alkyl or substituted alkyl groups on the linker region to block the potential metabolic sensitive sites generated 22 derivatives. Among them, compound
with an
-methyl group displayed excellent anti-HIV-1 activity and selectivity. The methyl group was hopped to the central pyrimidine to occupy the small linker region and maintain the water-mediated hydrogen bond observed in the binding of compound
with RT. The resulting compound
exhibited an improved anti-HIV-1 activity, much lower cytotoxicity, and nanomolar activity toward multiple mutants. In addition,
has a better stability in human liver microsomes than
. Moreover, no apparent in vivo acute toxicity was observed in
-treated female, especially pregnant mice. This series of alkylated compounds with highly potency and safety represent a promising lead template for future discovery.
Alessandro Bonifazi,
Francisco O Battiti,
Julie Sanchez,
Saheem A Zaidi,
Eric Bow,
Mariia Makarova,
Jianjing Cao,
Anver Basha Shaik,
Agnieszka Sulima,
Kenner C Rice,
Vsevolod Katritch,
Meritxell Canals,
J Robert Lane,
Amy Hauck Newman
PMID: 34011153
DOI:
10.1021/acs.jmedchem.1c00611
Abstract
The need for safer pain-management therapies with decreased abuse liability inspired a novel drug design that retains μ-opioid receptor (MOR)-mediated analgesia, while minimizing addictive liability. We recently demonstrated that targeting the dopamine D
receptor (D
R) with highly selective antagonists/partial agonists can reduce opioid self-administration and reinstatement to drug seeking in rodent models without diminishing antinociceptive effects. The identification of the D
R as a target for the treatment of opioid use disorders prompted the idea of generating a class of ligands presenting bitopic or bivalent structures, allowing the dual-target binding of the MOR and D
R. Structure-activity relationship studies using computationally aided drug design and
binding assays led to the identification of potent dual-target leads (
,
, and
), based on different structural templates and scaffolds, with moderate (sub-micromolar) to high (low nanomolar/sub-nanomolar) binding affinities. Bioluminescence resonance energy transfer-based functional studies revealed MOR agonist-D
R antagonist/partial agonist efficacies that suggest potential for maintaining analgesia with reduced opioid-abuse liability.
Patrick D Fischer,
Evangelos Papadopoulos,
Jon M Dempersmier,
Zi-Fu Wang,
Radosław P Nowak,
Katherine A Donovan,
Joann Kalabathula,
Christoph Gorgulla,
Pierre P M Junghanns,
Eihab Kabha,
Nikolaos Dimitrakakis,
Ognyan I Petrov,
Constantine Mitsiades,
Christian Ducho,
Vladimir Gelev,
Eric S Fischer,
Gerhard Wagner,
Haribabu Arthanari
PMID: 33892272
DOI:
10.1016/j.ejmech.2021.113435
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is the master regulator of cap-dependent protein synthesis. Overexpression of eIF4E is implicated in diseases such as cancer, where dysregulation of oncogenic protein translation is frequently observed. eIF4E has been an attractive target for cancer treatment. Here we report a high-resolution X-ray crystal structure of eIF4E in complex with a novel inhibitor (i4EG-BiP) that targets an internal binding site, in contrast to the previously described inhibitor, 4EGI-1, which binds to the surface. We demonstrate that i4EG-BiP is able to displace the scaffold protein eIF4G and inhibit the proliferation of cancer cells. We provide insights into how i4EG-BiP is able to inhibit cap-dependent translation by increasing the eIF4E-4E-BP1 interaction while diminishing the interaction of eIF4E with eIF4G. Leveraging structural details, we designed proteolysis targeted chimeras (PROTACs) derived from 4EGI-1 and i4EG-BiP and characterized these on biochemical and cellular levels. We were able to design PROTACs capable of binding eIF4E and successfully engaging Cereblon, which targets proteins for proteolysis. However, these initial PROTACs did not successfully stimulate degradation of eIF4E, possibly due to competitive effects from 4E-BP1 binding. Our results highlight challenges of targeted proteasomal degradation of eIF4E that must be addressed by future efforts.
Anna Nowak,
Martyna Zagórska-Dziok,
Paula Ossowicz-Rupniewska,
Edyta Makuch,
Wiktoria Duchnik,
Łukasz Kucharski,
Urszula Adamiak-Giera,
Piotr Prowans,
Norbert Czapla,
Piotr Bargiel,
Jan Petriczko,
Marta Markowska,
Adam Klimowicz
PMID: 34200200
DOI:
10.3390/molecules26113456
Abstract
L. is a popular and well-known medicinal plant. In this study, an attempt to evaluate the possibility of using this plant in preparations for the care and treatment of skin diseases was made. The antioxidant, antiaging and anti-inflammatory properties of ethanolic extracts from
(FEE) were assessed. Qualitative and quantitative evaluation of extracts chemically composition was performed by gas chromatography with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The total polyphenol content (TPC) of biologically active compounds, such as the total content of polyphenols (TPC), flavonoids (TFC), and assimilation pigments, as well as selected phenolic acids, was assessed. FEE was evaluated for their anti-inflammatory and antiaging properties, achieving 68% inhibition of lipoxygenase activity, 60% of collagenase and 49% of elastase. FEE also showed high antioxidant activity, reaching to 87% of free radical scavenging using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 59% using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Additionally, in vitro penetration studies were performed using two vehicles, i.e., a hydrogel and an emulsion containing FEE. These studies showed that the active ingredients contained in FEE penetrate through human skin and accumulate in it. The obtained results indicate that
may be an interesting plant material to be applied as a component of cosmetic and dermatological preparations with antiaging and anti-inflammatory properties.
Stefano Sainas,
Marta Giorgis,
Paola Circosta,
Valentina Gaidano,
Davide Bonanni,
Agnese C Pippione,
Renzo Bagnati,
Alice Passoni,
Yaqi Qiu,
Carina Florina Cojocaru,
Barbara Canepa,
Alessandro Bona,
Barbara Rolando,
Mariia Mishina,
Cristina Ramondetti,
Barbara Buccinnà,
Marco Piccinini,
Mohammad Houshmand,
Alessandro Cignetti,
Enrico Giraudo,
Salam Al-Karadaghi,
Donatella Boschi,
Giuseppe Saglio,
Marco L Lolli
PMID: 33844533
DOI:
10.1021/acs.jmedchem.0c01549
Abstract
The connection with acute myelogenous leukemia (AML) of dihydroorotate dehydrogenase (
DHODH), a key enzyme in pyrimidine biosynthesis, has attracted significant interest from pharma as a possible AML therapeutic target. We recently discovered compound
, a potent
DHODH inhibitor (IC
= 1.2 nM), able to induce myeloid differentiation in AML cell lines (THP1) in the low nM range (EC
= 32.8 nM) superior to brequinar's phase I/II clinical trial (EC
= 265 nM). Herein, we investigate the
drug-like properties observing good metabolic stability and no toxic profile when administered at doses of 10 and 25 mg/kg every 3 days for 5 weeks (Balb/c mice). Moreover, in order to identify a backup compound, we investigate the SAR of this class of compounds. Inside the series,
is characterized by higher potency in inducing myeloid differentiation (EC
= 17.3 nM), strong proapoptotic properties (EC
= 20.2 nM), and low cytotoxicity toward non-AML cells (EC
(Jurkat) > 100 μM).